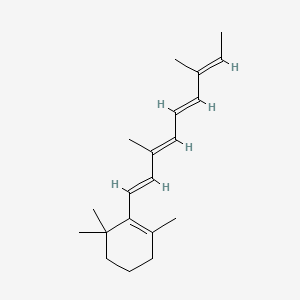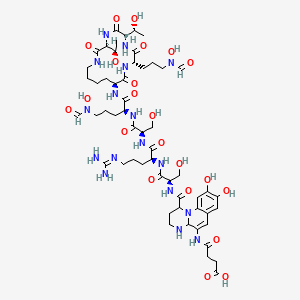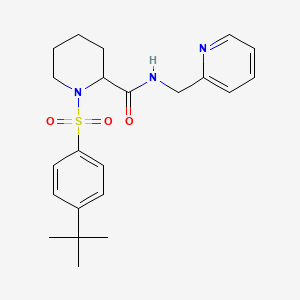
4-Pyridoxic acid 5'-phosphate
Übersicht
Beschreibung
4-Pyridoxic acid is an inactive metabolite of pyridoxine . It is formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates by pyridoxine kinase or pyridoxamine phosphate oxidase, as well as pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase . It has been used as a standard in the clinical spectrometric analysis of metabolites .
Synthesis Analysis
The synthesis of 4-Pyridoxic acid 5’-phosphate involves several enzymes including pyridoxine kinase, pyridoxamine phosphate oxidase, pyridoxine-5’-phosphate oxidase, aldehyde dehydrogenase, or aldehyde oxidase . It is also formed from pyridoxine via pyridoxal 5’-phosphate and pyridoxal intermediates .Molecular Structure Analysis
The molecular structure of 4-Pyridoxic acid 5’-phosphate is complex and involves several interconversions in biological systems . The vitamin B6 group, which includes 4-Pyridoxic acid 5’-phosphate, comprises six chemically related compounds that all contain a pyridine ring as their core .Chemical Reactions Analysis
4-Pyridoxic acid 5’-phosphate is involved in a wide range of biochemical reactions. It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .Physical And Chemical Properties Analysis
4-Pyridoxic acid 5’-phosphate is a solid substance . Its melting point is between 258 - 261 °C and it decomposes upon melting . The initial boiling point and boiling range is predicted to be 584.5±50.0 °C .Wissenschaftliche Forschungsanwendungen
Assay Development and Analysis Techniques
Assay for Pyridoxal 5'-Phosphate and 4-Pyridoxic Acid in Human Plasma
Bates et al. (1999) developed a robust and sensitive assay for pyridoxal 5'-phosphate and 4-pyridoxic acid in human plasma, which involves converting pyridoxal 5'-phosphate to 4-pyridoxic acid 5'-phosphate and subsequent high-pressure liquid chromatographic separation. This assay is significant for its reproducibility, sensitivity, and simplicity, providing a reliable method for analyzing these compounds in plasma samples (Bates et al., 1999).
High-Performance Liquid Chromatography for Serum Analysis
Millart and Lamiable (1989) described a highly sensitive spectrofluorimetric method for determining pyridoxal 5'-phosphate in human serum. This method involves the oxidation of PLP to 4-pyridoxic acid 5'-phosphate and its separation via reversed-phase high-performance liquid chromatography. The specificity and sensitivity of this approach make it suitable for determining PLP in serum, even in vitamin B6 deficient patients (Millart & Lamiable, 1989).
Biochemical and Metabolic Studies
Study of Reaction Products of Pyridoxal with Cyanide
Ohishi and Fukui (1968) reexamined the reaction products of cyanide with pyridoxal and pyridoxal 5'-phosphate. Under specific conditions, these compounds were converted to products with strong fluorescence, including 4-pyridoxic acid lactone and 4-pyridoxic acid 5'-phosphate, respectively. This study is significant for understanding the chemical behavior of these compounds under various conditions (Ohishi & Fukui, 1968).
Investigating Metabolism in Hypophosphatasia
Whyte et al. (1985) found markedly increased circulating concentrations of pyridoxal-5'-phosphate in patients with hypophosphatasia, a condition characterized by deficient activity of alkaline phosphatase. This study shows the role of tissue nonspecific alkaline phosphatase in vitamin B6 metabolism and highlights the importance of 4-pyridoxic acid as a degradation product in this context (Whyte et al., 1985).
Binding of 4-Pyridoxic Acid 5'-Phosphate to Proteins
Churchich (1972) investigated the binding affinity and stoichiometry of 4-pyridoxic acid 5'-phosphate when complexed with bovine serum albumin and aspartate aminotransferase. This study provides insights into the interaction of 4-pyridoxic acid 5'-phosphate with proteins, including changes in spectroscopic properties such as fluorescence spectra at different pH levels (Churchich, 1972).
Safety And Hazards
4-Pyridoxic acid 5’-phosphate is classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and using personal protective equipment .
Zukünftige Richtungen
There is a need to develop pharmaceutical forms of 4-Pyridoxic acid 5’-phosphate that ensure dose accuracy and avoid potentially unsafe impurities with the aim of enhancing safety and compliance . This work highlighted the difference between the marketed 4-Pyridoxic acid 5’-phosphate dietary supplements quality and the importance of proper storage of aqueous 4-Pyridoxic acid 5’-phosphate .
Eigenschaften
IUPAC Name |
3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQNPJLEFOEFIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241822 | |
| Record name | 4-Pyridoxic acid 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridoxic acid 5'-phosphate | |
CAS RN |
954-27-8 | |
| Record name | 4-Pyridoxic acid 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridoxic acid 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



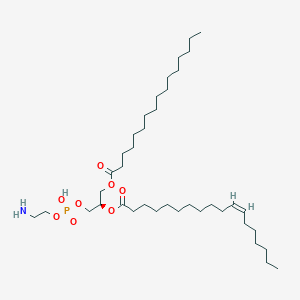
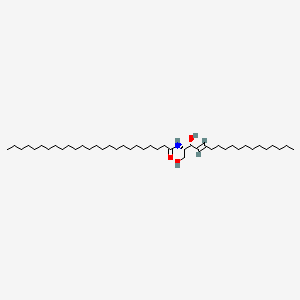
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
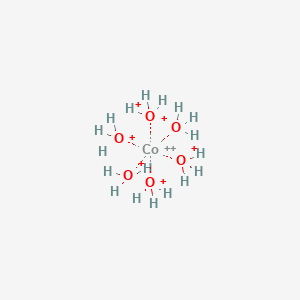
![N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B1241677.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)



![1-O-[(Z)-tetradec-1-enyl]-2-O-[(Z)-octadec-9-enoyl]-sn-glycero-3-phosphocholine](/img/structure/B1241687.png)
